麦角酸酰肼

描述

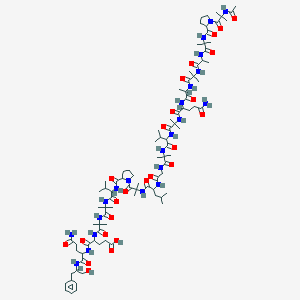

Lysergic Acid Hydrazide is a derivative of Lysergic Acid, which is a precursor for a wide range of ergoline alkaloids produced by the ergot fungus and found in the seeds of various plants . It’s important to note that Lysergic Acid is a key component of LSD (Lysergic Acid Diethylamide), a potent psychedelic drug .

Synthesis Analysis

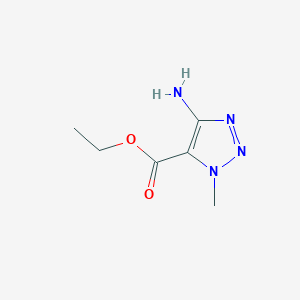

Lysergic Acid Hydrazide can be synthesized from ergot alkaloids via a process known as hydrazinolysis . This process involves the reaction of ergotamine tartrate with hydrazine hydrate . Other methods of total lysergic acid synthesis have been presented, including those through Woodward, Hendrickson, and Szantay intermediates and Heck coupling methods .Molecular Structure Analysis

The molecular structure of Lysergic Acid Hydrazide is derived from the ergoline backbone common to all ergot alkaloids . The iso-lysergic acid hydrazide isomer is created by inverting the configuration at carbon atom 8 close to the carboxyl group .Chemical Reactions Analysis

The chemical reactions involving Lysergic Acid Hydrazide primarily involve its conversion from ergot alkaloids via hydrazinolysis . This process is optimized to allow quantitative conversion after 20 minutes at 100°C .科学研究应用

1. 药理学与精神药理学

麦角酸二乙酰胺 (LSD),麦角酸的衍生物,具有复杂的药理学,其作用机制尚未完全阐明。LSD 的生理耐受性高,其心理作用可以在医学监督的环境中得到控制。这种物质作为理解意识状态神经机制的工具激发了新的兴趣,并有望治疗诸如丛集性头痛和晚期疾病等疾病 (Passie 等人,2008)。

2. 情绪和社会效应

已观察到 LSD 会损害恐惧识别并增强情绪共情和社会性。在研究中,LSD 产生了快乐、信任、与他人亲近以及与人相处欲望增加的感觉,表明其在心理治疗中的潜在用途 (Dolder 等人,2016)。

3. 大脑连接和自我解体

研究表明,LSD 可以增加大脑内的全局功能连接,影响高级联合皮层和丘脑。这种增加的连接性与主观报告的“自我解体”相关,这使得 LSD 成为研究意识状态改变的宝贵物质 (Tagliazucchi 等人,2016)。

4. 分析和行为表征

对 LSD 类似物(如 AL-LAD 和 LSZ)的研究提供了对其分析表征和行为反应的见解,有助于理解精神活性物质并辅助物质使用和法医识别研究 (Brandt 等人,2017)。

5. LC-MS/MS 定量方法

开发和验证用于量化血浆样品中 LSD 及其代谢物的液相色谱串联质谱 (LC-MS/MS) 方法在临床试验中至关重要,提高了对 LSD 药代动力学的理解 (Dolder 等人,2018)。

6. 精神病样症状和作用机制

LSD 被用作临床前研究中的精神病模型,有助于了解精神病样效应的作用机制。这项研究对于测试潜在的新型抗精神病药物具有重要意义 (De Gregorio 等人,2016)。

未来方向

The future directions of research into Lysergic Acid Hydrazide could involve its use in the quantification of ergot alkaloids. A novel sum parameter method (SPM) targeting all ergot alkaloids simultaneously via Lysergic Acid Hydrazide has been developed . This method could be a promising alternative to classical approaches for ergot alkaloid screening in food .

属性

IUPAC Name |

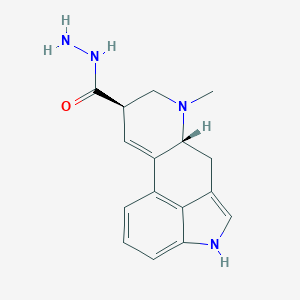

(6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O/c1-20-8-10(16(21)19-17)5-12-11-3-2-4-13-15(11)9(7-18-13)6-14(12)20/h2-5,7,10,14,18H,6,8,17H2,1H3,(H,19,21)/t10-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUYMPWWTAQZUQB-QMTHXVAHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@@H](C=C2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00537381 | |

| Record name | (8beta)-6-Methyl-9,10-didehydroergoline-8-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00537381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5256-61-1 | |

| Record name | (8beta)-6-Methyl-9,10-didehydroergoline-8-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00537381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

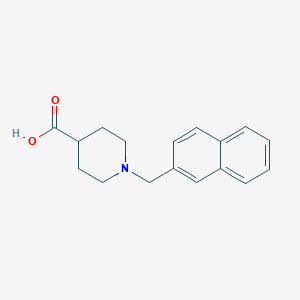

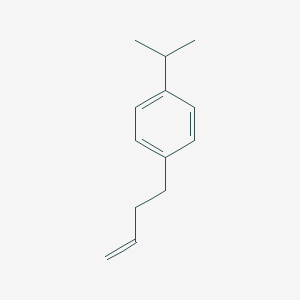

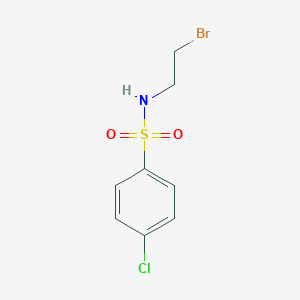

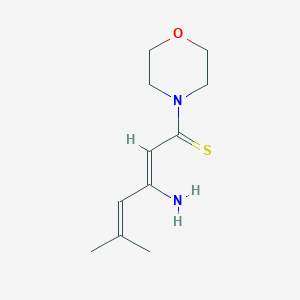

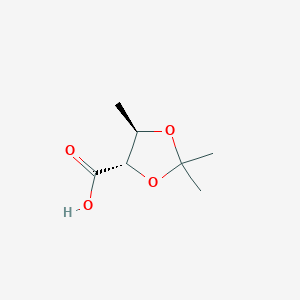

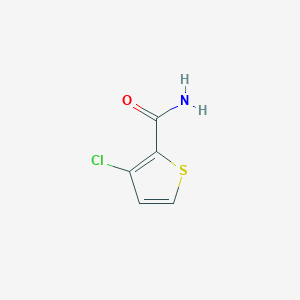

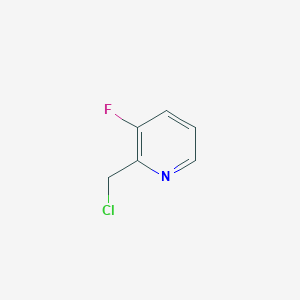

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,6-Dihydro-3-(methylamino)-2H-1,4-thiazin-2-one O-[[5-[(Dimethylamino)methyl]-2-furanyl]methyl]oxime](/img/structure/B136278.png)

![2-(cyclopentylmethyl)-1H-benzo[d]imidazole](/img/structure/B136299.png)